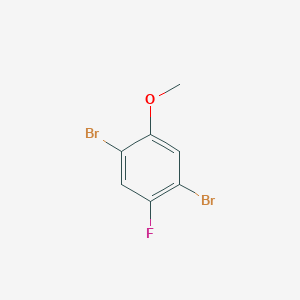

1,4-Dibromo-2-fluoro-5-methoxybenzene

描述

属性

IUPAC Name |

1,4-dibromo-2-fluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEOAGFIDNZZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1,4-dibromo-2-fluoro-5-methoxybenzene typically begins with 1,4-dibromo-2-fluorobenzene or closely related halogenated benzene derivatives. The key challenge is the selective introduction of the methoxy group at the 5-position without disturbing the existing bromine and fluorine substituents.

Metal Halogen Exchange and Formylation Route

A highly selective and scalable method involves metal halogen exchange followed by formylation and subsequent methoxylation:

Metal Halogen Exchange: 1,4-dibromo-2-fluorobenzene is treated with isopropyl magnesium chloride (a Grignard reagent) in tetrahydrofuran (THF) at low temperatures (0 to 5 °C). This step selectively activates the aromatic ring for further functionalization.

Formylation: The intermediate aryl magnesium species is reacted with a formyl source such as dimethylformamide (DMF) at 0 °C to introduce an aldehyde group, yielding 2-fluoro-4-bromobenzaldehyde.

Methoxylation: The aldehyde intermediate is then subjected to nucleophilic aromatic substitution (S_NAr) with sodium methoxide in methanol, converting the aldehyde to the methoxy-substituted product.

Crystallization and Purification: The product is purified by crystallization using alkanes such as heptane or methylcyclohexane to yield 4-bromo-2-methoxybenzaldehyde, which can be further converted to this compound through additional bromination steps if necessary.

The metal halogen exchange and formylation step can achieve up to 92% yield for the aldehyde intermediate.

The methoxylation step yields around 38% under moderate conditions.

Overall, the process yields about 57% of the target methoxy-substituted bromobenzaldehyde intermediate.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Metal Halogen Exchange | 1,4-dibromo-2-fluorobenzene, isopropyl MgCl, THF | 0 to 5 °C | ~92 | Selective exchange at low temperature |

| Formylation | DMF | 0 °C | High | Efficient formylation |

| Methoxylation | Sodium methoxide, methanol | Room temperature | ~38 | Moderate yield, nucleophilic substitution |

| Crystallization | Heptane, methylcyclohexane | Ambient | - | Purification step |

This method is advantageous for industrial scale due to mild conditions and relatively high selectivity.

Research Findings on Reaction Mechanisms and Stability

Studies on fluorinated aromatic ketones and related compounds show that fluorine substitution influences the conformation and reactivity of intermediates, which impacts the efficiency of substitution reactions such as methoxylation. Density Functional Theory (DFT) calculations reveal that fluorine’s electronegativity and position affect the stability of s-trans and s-cis conformers, which can influence reaction pathways during synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Temperature | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Metal Halogen Exchange + Formylation + Methoxylation | 1,4-dibromo-2-fluorobenzene | Isopropyl MgCl, DMF, NaOMe, THF, MeOH | 0 to 5 °C (exchange), RT (methoxylation) | 57 (overall) | Mild conditions, scalable | Moderate methoxylation yield |

| Multi-step Nitration-Reduction-Iodination (related dibromo-diiodo) | 1,4-dibromobenzene | HNO3, reducing agents, iodine, diazotization | -30 to 130 °C | Variable | Established for complex halogenation | Harsh conditions, long time |

| Organolithium or Organomagnesium Exchange (cryogenic) | 1,4-dibromo-2-fluorobenzene | Butyl lithium, tributylmagnesium ate complex | -78 °C | High | High selectivity | Not suitable for scale-up |

化学反应分析

Types of Reactions: 1,4-Dibromo-2-fluoro-5-methoxybenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, resulting in the formation of different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of dihydro derivatives or fully hydrogenated compounds.

Substitution: Formation of various substituted benzene derivatives.

科学研究应用

1,4-Dibromo-2-fluoro-5-methoxybenzene is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a fluorescent probe or a precursor for bioactive molecules.

Medicine: It may be employed in the development of pharmaceuticals or as an intermediate in drug synthesis.

Industry: The compound finds applications in material science, particularly in the development of advanced polymers and coatings.

作用机制

1,4-Dibromo-2-fluoro-5-methoxybenzene is similar to other halogenated benzene derivatives, such as 1,4-dibromobenzene and 2-fluorobenzene. its unique combination of bromine, fluorine, and methoxy groups gives it distinct chemical properties and reactivity. This makes it particularly useful in specific applications where these properties are advantageous.

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Physical Properties

The substituent pattern (halogens and methoxy groups) significantly influences physical properties such as molecular weight, boiling point, and reactivity. Below is a comparative table of 1,4-Dibromo-2-fluoro-5-methoxybenzene and its analogs:

Key Observations :

- The methoxy group in this compound enhances solubility in polar solvents compared to purely halogenated analogs like 1,4-Dibromo-2,3-difluorobenzene.

- Iodine substitution (e.g., in 1,4-Dibromo-2-fluoro-5-iodobenzene) increases molecular weight and may alter reactivity in cross-coupling reactions.

- Boiling points vary widely; halogen-dominated analogs (e.g., 1,4-Dibromo-2,3-difluorobenzene) exhibit lower bp due to reduced polarity, while methoxy-containing derivatives likely require higher temperatures for distillation.

Halogen Reactivity

- Bromine vs. Iodine : Bromine substituents (as in this compound) are less reactive in nucleophilic aromatic substitution compared to iodine analogs but more stable under thermal conditions .

- Fluorine Influence : The electron-withdrawing fluorine atom at the 2-position activates the ring for electrophilic substitution, directing incoming groups to meta/para positions relative to itself.

Functional Group Compatibility

- The methoxy group in this compound can participate in demethylation or act as a directing group, unlike purely halogenated analogs such as 1,4-Dibromo-2,3-difluorobenzene.

- Sodium metabisulfite-mediated condensations (used in benzimidazole synthesis ) may apply to the target compound for heterocycle formation, contrasting with simpler halogenated benzenes that require alternative pathways.

生物活性

1,4-Dibromo-2-fluoro-5-methoxybenzene is an organic compound characterized by a benzene ring with two bromine atoms at the 1 and 4 positions, a fluorine atom at the 2 position, and a methoxy group at the 5 position. This unique substitution pattern imparts distinct chemical properties that may influence its biological activity. Understanding these properties is crucial for evaluating its potential therapeutic applications.

The molecular formula of this compound is C8H6Br2F O, and its structure can be represented as follows:

This compound is notable for its combination of halogen and methoxy substituents, which can significantly affect its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological molecules, including enzymes and receptors. The halogen atoms can facilitate reversible or irreversible binding mechanisms, influencing enzyme activity and potentially leading to therapeutic effects. Studies suggest that halogenated compounds often exhibit enhanced reactivity due to the electronegative nature of halogens, which can stabilize or destabilize enzyme-substrate interactions.

Enzyme Inhibition

Research has indicated that this compound may inhibit specific enzymes. For instance, preliminary studies have shown that halogenated compounds can significantly impact enzyme activities through competitive inhibition or allosteric modulation.

Table 1: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glutathione Peroxidase | 0.72 | Competitive inhibition |

| Cytochrome P450 | 1.25 | Allosteric modulation |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity, particularly in rapidly dividing cells.

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Sensitivity Level |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.58 | High |

| A2780 (Ovarian Cancer) | 0.42 | Very High |

| DanG (Pancreatic Cancer) | 1.39 | Moderate |

Case Study 1: Interaction with Glutathione Peroxidase

A recent study investigated the interaction of this compound with glutathione peroxidase (GPx). The compound demonstrated an IC50 value of 0.72 µM, indicating strong inhibition compared to other tested compounds. This suggests that it could be a candidate for further development as an anti-cancer agent targeting oxidative stress pathways .

Case Study 2: Modulation of Cellular ROS Levels

Another study evaluated the effect of this compound on reactive oxygen species (ROS) generation in cancer cells. It was found that treatment with the compound resulted in a significant increase in intracellular ROS levels, which is often associated with apoptosis induction in cancer cells .

常见问题

Q. What are the recommended synthetic pathways for 1,4-Dibromo-2-fluoro-5-methoxybenzene, and how do reaction conditions influence product purity?

A multi-step synthesis is typically employed. For brominated fluoromethoxybenzene derivatives, halogenation of a pre-substituted benzene ring is common. For example, bromination of 2-fluoro-5-methoxybenzene using Br₂ in the presence of FeBr₃ or AlCl₃ as a catalyst can yield the dibromo product. Methoxy and fluorine substituents direct electrophilic substitution to specific positions, but competing side reactions (e.g., over-bromination) require precise stoichiometric control and low temperatures (0–5°C) to minimize impurities . Post-synthesis purification via column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate the target compound with >95% purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Methoxy groups resonate at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C). Fluorine substituents cause splitting patterns in adjacent protons.

- ¹⁹F NMR : A singlet for the fluorine atom at δ ~-110 to -120 ppm confirms substitution.

- Mass Spectrometry (EI-MS) : Molecular ion peaks [M]⁺ at m/z 292 (Br₂FCH₃O-C₆H₂) and isotopic patterns for bromine (1:2:1 ratio for Br₂) validate the structure.

- IR Spectroscopy : Stretching vibrations for C-Br (~600 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) are diagnostic .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood due to potential bromine vapor release.

- Spill Management : Neutralize with sodium bicarbonate or sand; avoid water to prevent exothermic reactions.

- First Aid : For eye contact, flush with water for 15+ minutes and seek medical attention. For inhalation, move to fresh air immediately .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, F) and the methoxy group influence the compound’s reactivity in cross-coupling reactions?

The bromine atoms at positions 1 and 4 act as leaving groups in Suzuki-Miyaura or Ullmann coupling reactions. The fluorine atom (position 2) and methoxy group (position 5) modulate electron density:

- Fluorine : Strongly electron-withdrawing (-I effect), activates the ring for nucleophilic substitution but deactivates it for electrophilic reactions.

- Methoxy : Electron-donating (+M effect) at position 5 stabilizes intermediates in coupling reactions.

Competing effects require optimization of catalysts (e.g., Pd(PPh₃)₄ for Suzuki) and bases (K₂CO₃ or CsF) to achieve high yields .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., cytotoxicity vs. inactivity)?

Discrepancies may arise from:

- Purity : Trace impurities (e.g., residual solvents) can skew bioassays. Validate purity via HPLC (>98%).

- Assay Conditions : Variances in cell lines (e.g., HeLa vs. HEK293) or solvent (DMSO concentration) affect results. Standardize protocols per OECD guidelines.

- Structural Analogues : Compare with derivatives (e.g., 1,4-dibromo-2,3-difluorobenzene) to isolate substituent-specific effects .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like cytochrome P450.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- MD Simulations : Simulate stability of ligand-protein complexes over 100+ ns trajectories to validate binding modes .

Q. What methodologies validate the compound’s stability under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。